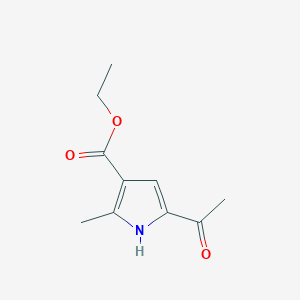

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

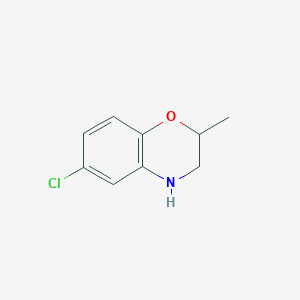

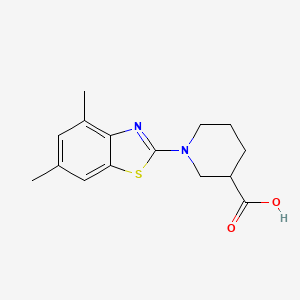

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The ethyl ester group at the 3-carboxylate position and the acetyl group at the 5-position, along with a methyl group at the 2-position, distinguish this compound from other pyrrole derivatives.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as demonstrated in one study . Although this method does not directly pertain to the synthesis of this compound, it provides insight into the types of reactions that can be used to synthesize substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For example, the structure of related compounds has been characterized by 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . These studies often employ quantum chemical calculations to support experimental findings and provide detailed insights into the molecular structure.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including acetylation, which is relevant to the formation of the acetyl group in this compound. For example, acetylation reactions have been studied in detail, showing that the acetylated products are mainly nitrogen atoms in the ring . These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts like DMAP.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the formation of dimers through intermolecular hydrogen bonding can be indicated by shifts in vibrational frequencies observed in FT-IR spectra . Quantum chemical calculations, including DFT and AIM studies, can provide thermodynamic parameters and predict the stability and reactivity of these compounds .

Scientific Research Applications

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), a compound related to the pyrrole structure, plays a crucial role in plant defense against pathogens. Studies have shown that P5C metabolism is tightly regulated in plants, particularly during pathogen infection and abiotic stress. This regulation involves salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. Specifically, changes in mitochondrial P5C synthesis or levels have been implicated in inducing HR, a form of programmed cell death, highlighting the compound's importance in plant defense mechanisms (A. Qamar, K. Mysore, M. Senthil-Kumar, 2015).

Environmental Chemistry and Biodegradation

Ethyl tertiary-butyl ether (ETBE), though structurally different, shares functional similarities with ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in terms of its ether bond. Research on ETBE's biodegradation and environmental fate provides insights into how similar compounds might behave in soil and groundwater. Microorganisms capable of aerobically degrading ETBE, through hydroxylation of the ethoxy carbon, suggest potential microbial pathways for the biodegradation of related compounds, offering perspectives on environmental remediation techniques (S. Thornton et al., 2020).

Chemical Synthesis and Applications

Ionic liquids have been highlighted for their ability to dissolve a variety of biopolymers, such as cellulose, indicating the potential of using pyrrole derivatives in similar applications. For instance, 1-ethyl-3-methylimidazolium acetate demonstrates how ionic liquids can serve as solvents for cellulose modification. This opens avenues for the use of this compound in chemical syntheses where its structural properties might be advantageous for creating novel materials or enhancing existing processes (Shaghayegh Ostadjoo et al., 2018).

Safety and Hazards

Future Directions

Despite its limited characterization, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate presents an attractive scaffold for drug discovery research. Researchers should explore its potential applications, conduct Structure-Activity Relationship (SAR) studies, and investigate its interactions with biological targets .

Mechanism of Action

The mechanism of action, targets, and biochemical pathways of a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors can affect the bioavailability of the compound, or the proportion of the compound that enters the circulation and is able to have an active effect .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJKDODZRFMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)